molecular formula C25H27Cl4N4+ B1238249 1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine CAS No. 21527-78-6

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine

Cat. No.: B1238249
CAS No.: 21527-78-6
M. Wt: 525.3 g/mol
InChI Key: XKWQNWOHLZAFPS-UHFFFAOYSA-N
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Description

1,1',3,3'-tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine is the cationic form of a C3 cyanine dye having 1,3-diethyl-5,6-dichloroindoleinine units at each end. It has a role as a fluorochrome. It is a cyanine dye and an indolium ion.

Properties

CAS No.

21527-78-6

Molecular Formula

C25H27Cl4N4+

Molecular Weight

525.3 g/mol

IUPAC Name

5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole

InChI

InChI=1S/C25H27Cl4N4/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4/h9-15H,5-8H2,1-4H3/q+1

InChI Key

XKWQNWOHLZAFPS-UHFFFAOYSA-N

SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl

Synonyms

5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine
5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylimidacarbocyanine iodide
JC-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine
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1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine
Reactant of Route 3
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine
Reactant of Route 4
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine
Reactant of Route 5
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine
Reactant of Route 6
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine

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